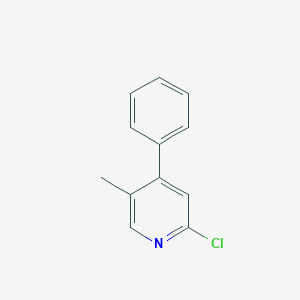
2-Chloro-5-methyl-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methyl-4-phenylpyridine: is a heterocyclic organic compound with the following chemical structure:
ClC1=NC(C)C(C2=CC=CC=CC2)=N1
It belongs to the pyridine family and contains a chlorine atom, a methyl group, and a phenyl group. This compound has interesting properties due to its aromatic ring and functional groups.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Chloro-5-methyl-4-phenylpyridine. One optimized method starts from 2-fluoro-4-methylpyridine, which undergoes a series of reactions to yield the desired compound . The overall yield is 29.4% in 7 linear steps.
Reaction Conditions:: The key steps in the synthesis include halogenation, cyclization, and chlorination. Detailed reaction conditions and reagents are beyond the scope of this article, but they involve various chemical transformations.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity:: 2-Chloro-5-methyl-4-phenylpyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the chlorine atom.
Oxidation/Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
Arylation Reactions: The phenyl group allows for arylation reactions.
Chlorinating Agents: Used for chlorination reactions.
Nucleophiles: Participate in substitution reactions.
Oxidizing/Reducing Agents: Modify the oxidation state of the molecule.
Major Products:: The major products depend on the specific reaction conditions. For example, substitution reactions yield derivatives with different substituents at the chlorine position.
Scientific Research Applications
2-Chloro-5-methyl-4-phenylpyridine finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: May serve as an intermediate in chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve interactions with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 2-Chloro-5-methyl-4-phenylpyridine is unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Some similar compounds include:
- 2-Chloropyridine
- 4-Methyl-2-phenylpyridine (a positional isomer)
- 2-Chloro-5-phenylpyridine-3-carboxaldehyde (related compound)
Properties
Molecular Formula |
C12H10ClN |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
IUKXTMBOOMJEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















